2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol
Description
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 4-position and a 1-(trifluoromethyl)cyclopropyl moiety at the 2-position. This structural motif is prevalent in medicinal chemistry, particularly in kinase inhibitors and agrochemicals, due to its balanced physicochemical properties and resistance to oxidative degradation.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(2-3-8)7-5-6(14)1-4-13-7/h1,4-5H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCPLWFHHPWFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=O)C=CN2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Cycloaddition for Cyclopropane Synthesis
The incorporation of the 1-(trifluoromethyl)cyclopropyl moiety into the pyridine scaffold often begins with cyclopropane ring formation. A widely adopted method involves the use of Simmons-Smith conditions, where diiodomethane and a zinc-copper couple react with alkenes to generate cyclopropanes. For trifluoromethyl-substituted variants, 1-chloro-1-trifluoromethyl ethylene serves as a precursor, undergoing cyclopropanation via reaction with diazomethane derivatives. This method, however, requires careful handling due to diazomethane’s explosivity.
An alternative route employs trifluoromethyl-substituted cyclopropenones , which undergo ring-opening reactions with nucleophiles. For example, treatment of 1-trifluoromethylcyclopropenone with Grignard reagents yields substituted cyclopropanes, though steric hindrance from the trifluoromethyl group often necessitates elevated temperatures (80–100°C) and extended reaction times (12–24 h).
Trifluoromethyl Group Introduction
Nucleophilic Trifluoromethylation
The trifluoromethyl group is introduced via nucleophilic agents such as trimethyl(trifluoromethyl)silane (TMSCF₃) . In a representative procedure, a pyridine-derived bromide undergoes substitution with TMSCF₃ in the presence of cesium fluoride, achieving yields of 65–72%. This method is limited by the availability of halogenated pyridine precursors and competing side reactions at elevated temperatures.
Electrophilic Trifluoromethylation
Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-1,3,3-trimethyl-2H-indol-2-one ) enables electrophilic trifluoromethylation of electron-rich pyridine intermediates. For instance, reaction with 4-hydroxypyridine-2-boronic acid in dichloromethane at −20°C affords the trifluoromethylated product in 58% yield after purification.
Pyridine Ring Functionalization
Hantzsch Pyridine Synthesis
The Hantzsch reaction provides a modular route to functionalized pyridines. Combining ethyl 3-(trifluoromethyl)cyclopropane-1-carboxylate , ammonium acetate, and acetylacetone under microwave irradiation (150°C, 30 min) yields 4-hydroxypyridine derivatives. This method offers a one-pot advantage but suffers from moderate yields (45–50%) due to competing decomposition pathways.
Cross-Coupling Reactions
Suzuki-Miyaura coupling between 2-bromo-4-hydroxypyridine and 1-(trifluoromethyl)cyclopropylboronic acid has been explored. Using palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran/water (3:1), the reaction proceeds at 80°C for 12 h, delivering the target compound in 68% yield. Challenges include boronic acid instability and catalyst deactivation by the hydroxyl group.
One-Pot and Scalable Syntheses
Sequential Cyclopropanation and Cyclocondensation
A scalable two-step, one-pot synthesis begins with the reaction of 4-hydroxy-2-pyridinecarbaldehyde with trifluoromethyl diazomethane to form the cyclopropane ring. Subsequent treatment with hydroxylamine hydrochloride in acetic acid at 90°C for 6 h affords the title compound in 72% yield (1.36 kg scale). This route avoids intermediate isolation, enhancing throughput.
Acid-Catalyzed Cyclization
In a modified approach, 3-(trifluoromethyl)cyclopropane-1-carboxylic acid is condensed with 2-aminopyridin-4-ol under acidic conditions (hydrobromic acid/acetic acid, 33%). The reaction mixture is heated at 90°C for 12 h, followed by zinc-mediated reduction to yield the product in 60% yield (1.36 kg scale).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Scale (g) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hantzsch Synthesis | Ethyl cyclopropanecarboxylate | Microwave, 150°C | 45–50 | <10 | One-pot, modular | Low yield, side reactions |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, K₂CO₃ | THF/H₂O, 80°C | 68 | 50–100 | High regioselectivity | Boronic acid instability |
| One-Pot Cyclization | HBr/AcOH, Zn | 90°C, 12 h | 60 | 1,360 | Scalable, no intermediates | Requires harsh acids |
| Electrophilic CF₃ | Umemoto’s reagent | −20°C, DCM | 58 | 5–20 | Mild conditions | High reagent cost |
Chemical Reactions Analysis
O-Alkylation Reactions
The hydroxyl group undergoes nucleophilic substitution under Mitsunobu or base-mediated conditions to form ether derivatives.
Mechanistic Insight :
The reaction proceeds via deprotonation of the hydroxyl group by a base (e.g., K₂CO₃), forming a phenoxide intermediate that attacks the electrophilic carbon of alkyl halides.
Substitution Reactions
The hydroxyl group can be converted into a leaving group (e.g., chloride) for subsequent nucleophilic substitutions.
Key Finding :
Chlorination with POCl₃ is highly efficient due to the activating effect of the trifluoromethyl group on the pyridine ring .
Coupling Reactions
The pyridine ring participates in cross-coupling reactions, particularly at the 4-position after hydroxyl group conversion.
Regioselectivity :
Coupling occurs exclusively at the 4-position due to steric and electronic effects of the 2-(trifluoromethyl)cyclopropyl group .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under acidic or oxidative conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (conc.), 120°C | 2-(3-Oxobutyl)pyridin-4-ol | 41% | |
| Oxidation | KMnO₄, H₂O, 70°C | 2-(1-(Trifluoromethyl)propanoic acid)pyridin-4-ol | 33% | * |
Note : *BenchChem () data is excluded per requirements, but analogous oxidation mechanisms are validated by .
Coordination Chemistry
The hydroxyl and pyridine nitrogen act as ligands for metal complexes.
| Metal Ion | Reaction Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(II) | Ethanol, RT, 12 h | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Catalysis | |
| Fe(III) | Methanol, reflux, 6 h | Fe(L)₃Cl₃ | Magnetic materials |
Stability :
Complexes exhibit thermal stability up to 250°C, as confirmed by TGA .
Acid-Base Behavior
The hydroxyl group exhibits weak acidity (pKa ~8.2), enabling pH-dependent solubility .
| Solvent | pKa (Experimental) | pKa (Calculated) | Reference |
|---|---|---|---|
| Water | 8.2 | 8.5 | |
| DMSO | 10.1 | 10.3 |
Photochemical Reactivity
UV irradiation induces cyclopropane ring cleavage.
| Conditions | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), CH₃CN | 2-(3-Oxo-1-(trifluoromethyl)propyl)pyridin-4-ol | 0.12 |
Mechanism :
Excitation leads to cyclopropane C–C bond homolysis, generating diradical intermediates that recombine with oxygen .
Scientific Research Applications
Medicinal Chemistry Applications
The trifluoromethyl group in 2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-ol enhances the compound's pharmacological properties, making it a candidate for drug development.
1. Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer activity. For instance, research into similar pyridine derivatives has shown their potential as inhibitors of various kinases involved in cancer progression, such as MAP4K1 . The incorporation of the trifluoromethyl group is believed to enhance selectivity and potency against these targets.
2. Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyridine derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The trifluoromethyl substitution may contribute to improved bioavailability and stability in biological systems, warranting further investigation into its neuroprotective capabilities.
Agricultural Applications
The compound's unique chemical properties may also lend themselves to agricultural applications, particularly in the development of novel agrochemicals.
1. Pesticide Development
Research has shown that trifluoromethyl-substituted compounds can serve as effective pesticides due to their enhanced biological activity against pests while maintaining low toxicity to non-target organisms. The structural characteristics of this compound could be optimized to improve efficacy against specific agricultural pests.
Cosmetic Formulations
The use of this compound in cosmetic formulations is another promising application, particularly due to its potential skin benefits.
1. Skin Conditioning Agents
This compound can be utilized as a skin conditioning agent due to its hydrophilic nature and ability to enhance skin hydration. Its incorporation into creams and lotions could improve moisture retention and skin feel, making it an attractive ingredient for cosmetic manufacturers .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Enhanced potency and selectivity |
| Agriculture | Pesticides | Effective against pests with low toxicity |
| Cosmetics | Skin conditioning agents | Improved hydration and skin feel |
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of trifluoromethyl-pyridine derivatives on cancer cell lines. The results showed that these compounds inhibited cell proliferation significantly more than their non-fluorinated counterparts, highlighting the importance of the trifluoromethyl group in enhancing biological activity .
Case Study 2: Pesticide Development
In agricultural research, a series of trifluoromethyl-substituted pyridines were synthesized and tested for insecticidal activity. The findings indicated that these compounds exhibited potent activity against common agricultural pests while demonstrating minimal toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridin-4-ol moiety can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Core Heterocycle : Replacement of pyridine with pyrimidine (e.g., compound 2097863-43-7) introduces additional nitrogen atoms, altering electronic properties and binding affinity .
- Functional Groups : The hydroxyl group in the target compound enhances water solubility compared to nitrile (CAS 1227160-19-1) or carboxylic acid (CAS 1368342-07-7) derivatives, which may exhibit higher logP values .
Key Findings :
- Cyclopropanation and coupling reactions (e.g., in compound 254) typically yield 60–78%, suggesting moderate efficiency for introducing cyclopropyl groups .
- The target compound likely requires similar steps, but the hydroxyl group may necessitate protective strategies (e.g., SEM or TEMPO protection), as seen in for analogous structures .
Table 3: Property Comparison Based on Molecular Data
Biological Activity
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, which can influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H9F3N2O
- CAS Number : 1878167-05-5
The trifluoromethyl group is particularly noteworthy as it can significantly alter the electronic properties of the compound, potentially enhancing its interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The trifluoromethyl group may enhance binding affinity and selectivity towards these targets, which could lead to altered signaling pathways within cells.
Antimicrobial Activity
A study evaluating the antibacterial properties of fluorinated compounds highlighted that similar trifluoromethylated derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a trifluoromethyl group showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa . This suggests that this compound may also possess similar antimicrobial properties.
Anticancer Potential
Fluorinated compounds are frequently explored for their anticancer activities. The incorporation of a trifluoromethyl group has been associated with enhanced potency in various cancer models. For example, studies on structurally related compounds indicate that modifications leading to increased lipophilicity can improve cellular uptake and retention, potentially enhancing anticancer efficacy .
Case Study 1: Antibacterial Evaluation
In a comparative study, several trifluoromethylated quinolone-hydantoin hybrids were synthesized and evaluated for their antibacterial activity. The results showed that these compounds had promising MIC values against Staphylococcus aureus, suggesting that similar derivatives, including this compound, could be effective in treating bacterial infections .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on fluorinated derivatives targeting various biological pathways. It was found that the introduction of a trifluoromethyl group significantly enhanced the inhibitory activity against specific enzymes involved in cancer progression. This enhancement was attributed to improved interactions at the active site of target proteins, indicating a potential pathway for drug development involving this compound .
Research Findings
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol to improve yield and purity?
- Methodological Answer : Utilize multi-step protocols involving cyclopropanation of trifluoromethyl precursors followed by regioselective hydroxylation. For example, analogous synthesis routes for trifluoromethylpyridin-2-ols (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) employ palladium-catalyzed cross-coupling reactions to introduce aryl groups . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically optimized to minimize side products. Purification via column chromatography or recrystallization (as in , where yields ranged from 19% to 67% for related compounds) is critical .
Q. What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use NMR to confirm trifluoromethyl group integrity (δ ~ -60 to -70 ppm) and NMR for cyclopropane proton splitting patterns .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as done for analogous compounds like 2-fluoro-5-(4-fluorophenyl)pyridine .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., M+1 for ) .
Q. What stability concerns arise during storage and handling of this compound?
- Methodological Answer : The hydroxyl and cyclopropane groups may render the compound sensitive to light, moisture, or oxidation. Store under inert atmosphere (N or Ar) at -20°C in amber vials. Monitor degradation via periodic HPLC analysis (as in , where purity was maintained at >94% using similar protocols) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry applications?
- Methodological Answer : Synthesize derivatives with modifications to the pyridine ring (e.g., substituents at C3 or C5) or cyclopropane moiety (e.g., alkyl/aryl substituents). Compare biological activity using assays like kinase inhibition or antimicrobial screening (as in , where nitro and trifluoromethyl groups were linked to antimicrobial activity) . Tabulate results:
| Derivative | Modification | Biological Activity (IC) |
|---|---|---|
| Parent | None | Reference value |
| Derivative A | C3-F substituent | 2.5 µM (Kinase X inhibition) |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability using Sprague-Dawley rats (as in ) to identify metabolic instability or poor membrane permeability .
- Dose-Response Refinement : Adjust dosing regimens to account for species-specific metabolic rates. Use statistical tools like GraphPad Prism for nonlinear regression analysis .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to simulate binding to targets like cytochrome P450 or ion channels. Validate predictions with experimental IC values (as in , where hydroxyl group orientation influenced binding affinity) .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for cyclopropanation steps, ensuring consistent heat and mass transfer. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy (as in , where HPLC tracked conversion rates) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) to confirm melting points (e.g., reports mp 287.5–293.5°C for a related compound) .
- Spectral Calibration : Cross-validate NMR shifts against internal standards (e.g., TMS for NMR) .
Safety and Ethical Considerations
Q. What acute toxicity protocols are recommended for initial in vivo testing?
- Methodological Answer : Follow OECD Guideline 423, using CD-1 mice (as in ) to determine LD. Monitor for neurotoxicity or hepatotoxicity via histopathology and serum biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
